molecular formula C10H19NO4 B2412464 Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate CAS No. 119740-95-3

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate

Cat. No.: B2412464
CAS No.: 119740-95-3
M. Wt: 217.265
InChI Key: QAIYFGAVROBBNI-UHFFFAOYSA-N
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Description

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate is a protected amino acid ester with the CAS number 119740-95-3 and a molecular formula of C10H19NO4 . It is a valuable building block in organic synthesis and medicinal chemistry research, primarily serving as a key intermediate in the construction of complex peptides and other biologically active molecules . The compound features a tert-butoxycarbonyl (Boc) group, which acts as a protecting group for the secondary amine, safeguarding it from unwanted reactions during synthetic sequences and allowing for selective deprotection under mild acidic conditions . The methyl ester moiety provides a handle for further functionalization, making this reagent a versatile precursor for researchers. This compound should be stored sealed in a dry environment at 2-8°C to maintain stability . As a handling precaution, it is associated with safety warnings including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11(4)7-6-8(12)14-5/h6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIYFGAVROBBNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 3-aminopropanoate with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Applications

1.1. Peptide Synthesis
Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate is commonly utilized as a building block in peptide synthesis. The Boc group serves as a protective group for the amine, allowing for selective reactions without interfering with other functional groups. This property is particularly valuable in solid-phase peptide synthesis, where the stability of the Boc group under various reaction conditions is crucial.

1.2. Synthesis of Bioactive Compounds
This compound acts as an important intermediate in the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals. Its ability to participate in coupling reactions enables the formation of complex structures necessary for biological activity.

Pharmaceutical Applications

2.1. Drug Development
this compound has been explored for its potential in drug development due to its structural similarity to amino acids and peptides. It can be modified to create derivatives that exhibit specific biological activities, making it a candidate for further research in medicinal chemistry.

2.2. Targeting Cancer Cells
Recent studies have indicated that compounds derived from this compound may interact with cellular targets involved in cancer progression. For instance, derivatives have shown promise in inhibiting mitotic kinesins, which are crucial for cell division in cancer cells .

Biochemical Research

3.1. Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly focusing on its interactions with proteins involved in metabolic pathways. Its structural features allow it to mimic natural substrates or inhibitors, facilitating the study of enzyme mechanisms and potential therapeutic targets.

3.2. Molecular Docking Studies
Computational studies involving molecular docking have demonstrated that this compound can effectively bind to specific protein targets, providing insights into its potential as a lead compound for drug design .

Mechanism of Action

The mechanism of action of methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate involves the protection of amine groups through the formation of a Boc-protected intermediate. This protection allows for selective reactions to occur at other functional groups without interference from the amine. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-((tert-butoxycarbonyl)amino)propanoate: Similar structure but lacks the methyl group on the amine.

    Methyl 2-((tert-butoxycarbonyl)amino)propanoate: Different position of the Boc group.

    Methyl 3-((tert-butoxycarbonyl)(ethyl)amino)propanoate: Contains an ethyl group instead of a methyl group.

Uniqueness

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. The presence of the Boc group offers protection for the amine, allowing for versatile applications in synthesis and research .

Biological Activity

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate, commonly referred to as N-Boc-N-methyl-beta-alanine methyl ester, is a compound with significant biological activity. This article explores its molecular characteristics, biological applications, and relevant case studies.

Molecular Characteristics

  • Chemical Name : this compound
  • CAS Number : 119740-95-3
  • Molecular Formula : C10H19NO4
  • Molecular Weight : 217.26 g/mol

The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in biological systems. This modification is crucial for its application in peptide synthesis and drug development.

Biological Applications

This compound has been investigated for various biological activities, particularly in the realm of medicinal chemistry. Below are some key findings:

Antiviral Activity

Recent studies have demonstrated that derivatives of this compound can act as peptidomimetics, mimicking natural peptides and exhibiting antiviral properties. For instance, compounds structurally similar to this compound have shown effectiveness against hepatitis C virus (HCV) by inhibiting the NS3/4A protease, a critical enzyme for viral replication .

Inhibition Studies

A specific study evaluated the compound's effectiveness in inhibiting HCV replication in vitro. The results indicated that modifications to the Boc group significantly influenced the antiviral potency, suggesting that careful structural adjustments can enhance therapeutic efficacy .

Case Studies

  • Peptidomimetic Development : A study published in Organic & Biomolecular Chemistry highlighted the synthesis of peptidomimetics based on this compound. These compounds were designed to mimic specific biological functions and were tested for their ability to inhibit viral enzymes .
  • Antiviral Screening : In a high-throughput screening process, several derivatives of this compound were tested against various viral strains. The screening revealed that certain structural modifications led to increased selectivity and potency against HCV, showcasing the potential for developing targeted antiviral therapies .

Data Table: Biological Activity Summary

Activity Type Compound Effectiveness Reference
AntiviralThis compoundInhibits HCV NS3/4A protease
Peptidomimetic DesignVarious derivativesEffective in vitro
Structural ModificationsBoc group variationsEnhanced antiviral activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via Boc protection of a secondary amine followed by esterification. For example, tert-butoxycarbonyl (Boc) protection can be achieved using Boc anhydride in the presence of a base (e.g., NaHCO₃) in THF/water . Esterification of the carboxylic acid intermediate is often performed using methyl chloride or diazomethane. Yield optimization involves controlling stoichiometry (1.2–2.4 equiv of reagents), maintaining anhydrous conditions, and monitoring reaction progress via TLC or LC-MS. Lower temperatures (0–25°C) reduce side reactions like epimerization .

Q. How is the Boc-protecting group selectively removed without degrading the ester functionality?

  • Methodological Answer : Boc deprotection is achieved under mild acidic conditions (e.g., 4 M HCl in dioxane or TFA in DCM) to preserve the methyl ester. For instance, LiOH in THF/H₂O (3:2) selectively cleaves esters but risks Boc group hydrolysis if pH is not tightly controlled (<pH 9) . Alternative methods include using catalytic ZnBr₂ in DCM, which selectively removes Boc without affecting esters .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for characteristic Boc signals: tert-butyl group at δ 1.4 ppm (9H, singlet) and methyl ester at δ 3.6–3.7 ppm (3H, singlet). The methylamino group appears as a singlet near δ 2.8–3.0 ppm .
  • IR : Confirm Boc C=O stretch at ~1680–1720 cm⁻¹ and ester C=O at ~1740 cm⁻¹ .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ or [M+Na]⁺ peaks matching the molecular formula (C₁₁H₂₁NO₅; calc. 259.14 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer : Discrepancies in physical properties (e.g., melting points ranging from 150–156°C) often arise from polymorphic forms or residual solvents. Recrystallization from ethyl acetate/hexane (1:3) yields a pure product. Cross-validate data using multiple techniques: DSC for melting behavior, X-ray crystallography for solid-state structure (e.g., single-crystal studies confirming space group P2₁2₁2₁) . Contradictory NMR signals may indicate rotamers; variable-temperature NMR (VT-NMR) in DMSO-d₆ at 50–80°C can resolve splitting .

Q. What strategies are effective for incorporating this compound into peptide mimetics or prodrugs?

  • Methodological Answer : The methyl ester and Boc-protected amine make it a versatile intermediate for SPPS (solid-phase peptide synthesis). For prodrugs:

  • Ester Hydrolysis : Use esterases or alkaline phosphatase to release the active carboxylic acid .
  • Conjugation : React the amine (after Boc removal) with activated carboxylates (e.g., NHS esters) or thiols via maleimide chemistry. A study achieved 85% yield in coupling with 4-iodophenyl groups using DCC/DMAP .

Q. How does steric hindrance from the tert-butyl group influence reactivity in nucleophilic acyl substitution?

  • Methodological Answer : The tert-butyl group reduces reactivity at the adjacent carbonyl by ~30% compared to less bulky protecting groups (e.g., Fmoc), as shown in kinetic studies using Hammett parameters . To enhance reactivity:

  • Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Activate the carbonyl with HOBt/DIC or PyBOP .
  • Microwave-assisted synthesis (60°C, 30 min) improves conversion rates for sterically hindered intermediates .

Key Challenges & Solutions

  • Hygroscopicity : Store under N₂ or Ar with molecular sieves (4Å) to prevent hydrolysis .
  • Low Solubility : Use DCM/THF (1:1) for reactions; DMSO for biological assays .
  • Byproduct Formation : Optimize Boc protection time (2–4 hr) to minimize N-methyl over-alkylation .

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